molecular formula C16H16N4O B5533661 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea

1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea

Cat. No.: B5533661
M. Wt: 280.32 g/mol
InChI Key: DNLYTMAXKPDDDM-UHFFFAOYSA-N
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Description

1-[2-(1H-Benzimidazol-2-yl)ethyl]-3-phenylurea is a synthetic organic compound featuring a benzimidazole core linked to a phenylurea moiety via an ethylene spacer. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities. As a class, benzimidazole derivatives have been extensively investigated and reported to exhibit antitumor, antiviral, antibacterial, antifungal, anti-inflammatory, and anthelmintic properties . These compounds are structural isosteres of naturally occurring nucleotides, which facilitates their interaction with the biopolymers of living systems . The specific research value of this compound may be derived from its unique hybrid structure. The 2-ethyl substitution on the benzimidazole ring and the terminal phenylurea group create a distinct molecular architecture suitable for exploring new chemical space. Such bis-heterocyclic compounds can offer enhanced binding opportunities with enzyme active sites due to their three-dimensional spatial arrangement . This makes it a valuable intermediate for chemical biology, drug discovery, and the development of novel pharmacological tools. Potential research applications include use as a building block in organic synthesis, a candidate for high-throughput screening libraries, or a lead compound for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(18-12-6-2-1-3-7-12)17-11-10-15-19-13-8-4-5-9-14(13)20-15/h1-9H,10-11H2,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLYTMAXKPDDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional conformation (optimized geometry) and to analyze the electronic landscape of the molecule.

For benzimidazole (B57391) derivatives, DFT calculations are often employed to compute key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a large gap implies high stability and low reactivity.

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea, MEP maps would likely show negative potential (red/yellow areas) around the oxygen atom of the urea (B33335) group and the nitrogen atoms of the benzimidazole ring, indicating these as sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue areas) would be expected around the N-H protons, highlighting them as hydrogen bond donor sites.

Ligand-Protein Docking Simulations for Putative Biological Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity.

Benzimidazole-urea derivatives have been docked against a variety of protein targets to explore their potential as therapeutic agents. Common targets for this scaffold include protein kinases (such as Epidermal Growth Factor Receptor, EGFR), DNA gyrase, and urease, reflecting their investigation as potential anticancer, antibacterial, and enzyme-inhibiting agents. researchgate.netnih.govswissadme.ch

In a typical docking study involving this compound, the molecule's 3D structure would be placed into the active site of a target protein. The simulation would predict the binding mode, highlighting key interactions such as:

Hydrogen bonds: Likely formed between the urea's N-H groups and the benzimidazole's N-H group with acceptor residues in the protein's active site. The urea carbonyl oxygen is also a prime hydrogen bond acceptor.

Hydrophobic interactions: The phenyl and benzimidazole rings would likely engage in hydrophobic and π-π stacking interactions with nonpolar residues of the target.

The resulting binding energy (docking score), typically expressed in kcal/mol, would suggest the strength of the interaction, with more negative values indicating a stronger, more favorable binding.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms in the ligand-protein complex over time (typically nanoseconds), providing insights into the stability of the complex and the conformational changes that may occur upon binding.

For benzimidazole derivatives, MD simulations are used to validate docking results and assess the stability of the predicted binding pose. mdpi.com Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, low-fluctuation RMSD value over the simulation time suggests the complex is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain regions of the protein can suggest flexibility that may be important for binding.

MD simulations of a complex between this compound and a putative protein target would reveal how the ligand settles into the binding pocket and whether the key interactions predicted by docking are maintained over time.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are built using a dataset of compounds with known activities or properties and can be used to predict the behavior of new, untested molecules.

For a QSAR study on benzimidazole-urea derivatives, a series of analogues would be synthesized and tested for a specific biological activity. nih.gov Various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) would be calculated for each compound. Statistical methods, such as multiple linear regression, are then used to build an equation that correlates these descriptors with the observed activity.

A QSAR model for this class of compounds could reveal which structural features are most important for their biological effect. For example, it might show that adding electron-withdrawing groups to the phenyl ring increases activity, or that the length of the ethyl linker is optimal for binding. Such models are powerful tools for guiding the design of more potent analogues.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADME prediction tools are widely used to estimate these properties computationally, helping to identify candidates with favorable drug-like profiles and filter out those likely to fail later in development. researchgate.netsciensage.info

Using the SwissADME web tool, a set of ADME and physicochemical properties for this compound can be predicted based on its chemical structure. nih.govnih.gov These predictions provide a comprehensive overview of the molecule's potential as an orally administered drug.

Property Value
Formula C₁₆H₁₆N₄O
Molecular Weight 280.33 g/mol
Log P (iLOGP) 2.57
Log P (XLOGP3) 2.83
Log P (WLOGP) 2.40
Log P (MLOGP) 2.05
Log P (SILICOS-IT) 3.26
Topological Polar Surface Area (TPSA) 81.83 Ų
Parameter Prediction
Log S (ESOL) -3.23
Solubility (ESOL) 5.86e-04 mol/L, 0.16 mg/mL
Solubility Class (ESOL) Soluble
Log S (Ali) -3.89
Solubility (Ali) 1.28e-04 mol/L, 0.04 mg/mL
Solubility Class (Ali) Moderately soluble
Log S (SILICOS-IT) -3.42
Solubility (SILICOS-IT) 3.82e-04 mol/L, 0.11 mg/mL
Solubility Class (SILICOS-IT) Soluble
Property Prediction
GI Absorption High
Blood-Brain Barrier (BBB) Permeant Yes
P-glycoprotein (P-gp) Substrate No
CYP1A2 Inhibitor No
CYP2C19 Inhibitor Yes
CYP2C9 Inhibitor Yes
CYP2D6 Inhibitor Yes
CYP3A4 Inhibitor No
Log Kp (skin permeation) -6.21 cm/s
Parameter Prediction
Lipinski's Rule of Five Yes (0 violations)
Ghose Filter Yes (0 violations)
Veber Filter Yes (0 violations)
Egan Filter Yes (0 violations)
Muegge Filter No (1 violation: TPSA > 150)
Bioavailability Score 0.55
Lead-likeness No (2 violations: MW > 350, XLOGP3 > 3.5)
Synthetic Accessibility 2.87 (Easy to synthesize)

These in silico predictions suggest that this compound has a high probability of good gastrointestinal absorption and can permeate the blood-brain barrier. It adheres to Lipinski's rule of five, indicating favorable properties for oral bioavailability. However, it is predicted to be an inhibitor of several cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP2D6), which could lead to potential drug-drug interactions.

Mechanistic Investigations of Biological Interactions Preclinical, in Vitro/in Vivo Non Human Models

Elucidation of Molecular Mechanisms of Action

There are no specific studies detailing the inhibitory or activating effects of 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea on any particular enzyme. Research on other compounds containing the benzimidazole (B57391) moiety has shown significant activity in this area. For instance, certain benzimidazole derivatives have been identified as potent tyrosine kinase inhibitors, targeting enzymes such as BCR-ABL. nih.gov Others have been found to inhibit H+/K+-ATPase, also known as the proton pump. researchgate.net However, without direct experimental evidence, it is not possible to attribute these activities to this compound.

No receptor binding assays or allosteric modulation studies have been published for this compound. In the broader family of benzimidazole-containing molecules, researchers have developed ligands for various G-protein-coupled receptors (GPCRs). For example, specific derivatives have been synthesized to achieve selective affinity for the adenosine (B11128) A1 receptor and the serotonin (B10506) 5-HT4 receptor. researchgate.netresearchgate.net These studies highlight the potential for benzimidazole scaffolds to interact with specific receptor targets, though such interactions have not been confirmed for this compound.

The ability of this compound to modulate protein-protein interactions (PPIs) has not been investigated. Targeting PPIs is a recognized strategy in drug discovery, and hub proteins like 14-3-3 are common targets for small molecule modulators. nih.govresearchgate.net While the potential for small molecules to interfere with or stabilize such interactions is significant, no data currently exists to suggest that this compound functions as a PPI modulator. researchgate.net

Cellular Pathway Analysis in Model Systems (e.g., cell lines, organoids)

Direct analysis of the effects of this compound on cell signaling cascades has not been reported. Studies on other benzimidazole derivatives in various cell lines have demonstrated impacts on key cellular pathways. For example, in chronic myeloid leukemia (CML) cell lines, certain derivatives have been shown to overcome imatinib (B729) resistance by inducing apoptosis, a process involving the activation of caspase-3/7. nih.gov This indicates that the benzimidazole scaffold can be integrated into molecules that modulate fundamental cellular processes like programmed cell death, but specific effects of this compound remain unknown.

Comprehensive transcriptomic or proteomic profiling to map global changes in gene or protein expression following exposure to this compound has not been performed. Research on other anticancer benzimidazole agents has included targeted gene expression analysis, such as using qRT-PCR to measure changes in the expression of apoptosis-related genes like BAX, BIM, and BAD. nih.gov However, no such data is available for the specific compound of interest.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analog Libraries for Comprehensive SAR Exploration

The foundation of a thorough SAR exploration lies in the strategic design and synthesis of diverse analog libraries. For 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea, this process typically involves the modification of three primary structural components: the benzimidazole (B57391) ring, the ethyl linker, and the phenylurea moiety.

The synthesis of these analogs often follows a convergent strategy. One common approach involves the preparation of a key intermediate, 2-(2-aminoethyl)-1H-benzimidazole, which is then reacted with a variety of substituted phenyl isocyanates to generate the final urea (B33335) derivatives. This method allows for the rapid generation of a library of compounds with diverse substitutions on the phenyl ring of the urea.

Alternatively, variations in the benzimidazole core can be achieved by starting with different substituted o-phenylenediamines in the initial cyclization reaction. Modifications to the ethyl linker, such as altering its length or introducing conformational constraints, can also be explored to probe the spatial requirements for biological activity. The use of solid-phase synthesis techniques can further accelerate the creation of these analog libraries, enabling high-throughput screening.

Correlation of Structural Modifications with Observed Biological Activities

Once a library of analogs is synthesized, the next critical step is to evaluate their biological activities and correlate these findings with their structural modifications. This process allows researchers to understand how specific changes to the molecule's architecture influence its interaction with a biological target.

For instance, studies on related benzimidazole-urea derivatives have shown that the nature and position of substituents on the phenyl ring of the urea moiety can dramatically impact biological activity. Electron-donating or electron-withdrawing groups, as well as their placement (ortho, meta, or para), can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to a target protein.

The following interactive data table illustrates a hypothetical correlation between structural modifications and observed biological activities for a series of this compound analogs.

Compound IDBenzimidazole SubstitutionPhenylurea SubstitutionBinding Affinity (nM)Enzymatic Potency (IC50, µM)
1 HH1502.5
1a 5-ClH1202.1
1b H4-Cl500.8
1c H4-OCH32003.5
1d H3-CF3751.2

This table is for illustrative purposes only and is based on general principles of medicinal chemistry, as specific data for the named compound was not found.

Identification of Key Pharmacophoric Features and Essential Structural Motifs

Through the analysis of SAR data, key pharmacophoric features and essential structural motifs can be identified. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For the this compound scaffold, the following features are often considered crucial:

Hydrogen Bond Donors and Acceptors: The urea moiety provides a critical hydrogen bond donor (NH) and acceptor (C=O) functionality, which can engage in key interactions with the target protein. The benzimidazole ring also contains both hydrogen bond donor and acceptor sites.

Aromatic/Hydrophobic Regions: The benzimidazole and phenyl rings represent significant hydrophobic regions that can participate in van der Waals or pi-pi stacking interactions within a binding pocket.

Linker Flexibility: The ethyl linker provides a degree of conformational flexibility, allowing the benzimidazole and phenylurea moieties to adopt an optimal orientation for binding.

Computational modeling techniques are often employed to develop a pharmacophore model based on the structures of the most active analogs. This model serves as a 3D map of the essential interaction points.

Rational Design Principles Derived from SAR and SPR Data

The culmination of SAR and SPR studies is the derivation of rational design principles that can guide the future development of more effective compounds. These principles are a set of guidelines based on the accumulated data that predict how certain structural changes will affect the biological activity and properties of the molecule.

Based on the hypothetical data and general knowledge of similar compounds, some rational design principles for this compound analogs might include:

Enhancing Potency: The introduction of specific electron-withdrawing groups, such as halogens, at the para-position of the phenylurea ring appears to be beneficial for activity. This suggests that this region of the molecule may interact with an electropositive area of the binding site.

Improving Selectivity: Modifications to the benzimidazole ring could be explored to enhance selectivity for a specific biological target over others.

By adhering to these design principles, medicinal chemists can more efficiently navigate the chemical space and focus their synthetic efforts on analogs with a higher probability of success.

Advanced Analytical and Biophysical Methodologies in Research

Spectroscopic Methods for Mechanistic Insights (e.g., NMR for ligand-target interactions, X-ray crystallography of complexes)

Spectroscopic techniques are indispensable for providing a detailed view of molecular structures and interactions. Nuclear Magnetic Resonance (NMR) and X-ray crystallography, in particular, offer profound insights into the compound's engagement with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for investigating ligand-target interactions in solution, mimicking physiological conditions. For benzimidazole (B57391) derivatives, NMR techniques like 15N-1H Heteronuclear Single Quantum Coherence (HSQC) are employed to detect binding events. nih.gov By monitoring chemical shift perturbations in the target protein's spectrum upon addition of the compound, researchers can map the binding site and identify the specific amino acid residues involved in the interaction. nih.gov For example, 2D NMR experiments can reveal that a compound is well-positioned to interact with key residues such as Lys63, Arg69, and Cys113 within a protein's active site. nih.gov While highly informative, a significant challenge for NMR binding studies can be the solubility of the compound in the required aqueous buffers. nih.gov

X-ray crystallography provides high-resolution, three-dimensional structural data of a compound or its complex with a target protein in the solid state. For benzimidazole derivatives, single-crystal X-ray diffraction analysis confirms the molecular structure, including bond lengths, angles, and torsion angles. researchgate.netnih.gov This technique reveals the planarity of the benzimidazole core and the spatial arrangement of its substituents. researchgate.net The resulting crystal structure elucidates intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal packing. researchgate.netnih.gov When a co-crystal of the compound with its target is obtained, it offers a static, atomic-level snapshot of the binding mode, validating and complementing findings from NMR and computational modeling.

Table 1: Spectroscopic Data for Benzimidazole Derivatives
TechniqueInformation ObtainedTypical Application in Research
NMR Spectroscopy (15N-1H HSQC)Chemical shift perturbations, identification of interacting amino acid residues. nih.govMapping ligand binding sites on a target protein in solution.
X-ray Crystallography3D molecular structure, bond lengths, bond angles, crystal packing information. researchgate.netnih.govDetermining the precise conformation of the compound and its binding mode to a target.

Mass Spectrometry for Metabolite Identification in Research Models and Proteomics

Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying metabolites, providing essential information on the biotransformation of a compound within a biological system.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary method for metabolite identification. nih.gov The process begins with obtaining the accurate molecular mass of the parent compound, 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea, which allows for the determination of its elemental composition. nih.gov In research models, biological samples (such as plasma, urine, or liver microsome incubates) are analyzed to detect potential metabolites. These metabolites are typically products of Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism.

Tandem mass spectrometry (MS/MS) is then used to fragment the parent compound and its potential metabolites. By comparing the fragmentation patterns of the metabolites to that of the parent compound, structural modifications can be elucidated. nih.gov For instance, a mass shift of +16 Da would suggest hydroxylation, a common metabolic transformation.

In the context of proteomics, MS can be used to identify the protein targets of a compound. Techniques like affinity purification-mass spectrometry (AP-MS) can isolate a compound's binding partners from a cell lysate, which are then identified by MS. This helps to understand the compound's mechanism of action and potential off-target effects.

Table 2: Hypothetical Metabolites of this compound Identified by LC-MS
MetaboliteMetabolic ReactionExpected Mass Shift (Da)MS/MS Fragmentation Insight
Hydroxylated PhenylureaOxidation+15.99Fragmentation confirms hydroxylation on the phenylurea ring.
Hydroxylated BenzimidazoleOxidation+15.99Fragmentation confirms hydroxylation on the benzimidazole ring system.
N-dealkylation ProductN-dealkylation-28.03Loss of the ethyl group.
Glucuronide ConjugateGlucuronidation+176.03Characteristic loss of the glucuronic acid moiety (-176 Da).

Advanced Chromatographic Techniques for Purity, Stability, and Metabolic Profiling in Research

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is fundamental for the analysis of pharmaceutical compounds. iipseries.org

Purity Assessment: A robust reversed-phase HPLC (RP-HPLC) method is essential for determining the purity of a synthesized batch of this compound. Such a method typically employs a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits maximum absorbance. The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Stability Studies: HPLC is the primary analytical tool for stability-indicating assays. Forced degradation studies are conducted by subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, and light) to intentionally degrade it. The resulting chromatograms are used to separate the parent compound from its degradation products. This demonstrates the specificity of the analytical method and provides insights into the compound's degradation pathways and intrinsic stability.

Metabolic Profiling: LC-MS is the gold standard for metabolic profiling. mdpi.com It combines the powerful separation capabilities of LC with the sensitive and specific detection of MS. researchgate.net In a typical metabolic profiling study, biological samples are collected at various time points after administration of the compound. The samples are then processed and analyzed by LC-MS to monitor the disappearance of the parent compound and the formation and decline of its metabolites over time. nih.gov This provides a comprehensive picture of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Typical HPLC Parameters for Analysis
ParameterDescription
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Injection Volume10 µL

Biophysical Techniques for Quantitative Binding Affinity and Kinetics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are critical for quantifying the interactions between a compound and its biological target, providing data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. From this data, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. For a related benzimidazole derivative, SPR was used to show binding to Galectin-1 with a KD value of 5.76 x 10-4 M. nih.gov

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured, allowing for the direct determination of the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. frontiersin.org This comprehensive thermodynamic profile provides deep insights into the forces driving the binding interaction.

Table 4: Representative Data from Biophysical Techniques
TechniqueParameter MeasuredHypothetical ValueInformation Provided
Surface Plasmon Resonance (SPR)ka (M-1s-1)1.5 x 104Association rate (On-rate)
kd (s-1)8.0 x 10-3Dissociation rate (Off-rate)
KD (µM)530Binding affinity
Isothermal Titration Calorimetry (ITC)KD (µM)550Binding affinity
n (stoichiometry)0.98Binding ratio (ligand:protein)
ΔH (kcal/mol)-5.2Enthalpy of binding
-TΔS (kcal/mol)-3.1Entropy of binding

Future Directions and Unaddressed Research Questions

Opportunities for Further Structural Optimization and Derivatization

The scaffold of 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea presents numerous opportunities for structural modification to explore and enhance potential therapeutic activities. Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological effect. pharmedicopublishers.com

Future derivatization strategies could include:

Substitution on the Phenyl Ring of the Urea (B33335) Moiety: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could modulate the compound's electronic properties, lipophilicity, and steric profile, potentially influencing target binding affinity and selectivity. nih.gov

Modification of the Benzimidazole (B57391) Ring: The benzimidazole core can be substituted at various positions. For instance, modifications at the N-1 position or the benzene (B151609) ring portion of the benzimidazole could alter its interaction with biological targets. researchgate.net

Alteration of the Ethyl Linker: The length and flexibility of the ethyl linker between the benzimidazole and urea groups could be varied to optimize the spatial orientation of the two key pharmacophores for improved target engagement.

A systematic approach to generating a library of analogs would be instrumental in identifying derivatives with enhanced potency and selectivity.

Table 1: Potential Derivatization Sites for Structural Optimization

Molecular ScaffoldPotential Modification SitesRationale for Modification
BenzimidazoleN-1 position, C-4, C-5, C-6, C-7 positionsTo alter solubility, metabolic stability, and target interaction. researchgate.net
Ethyl LinkerChain length, rigidity (e.g., introducing double bonds)To optimize the distance and orientation between pharmacophores.
PhenylureaOrtho, meta, and para positions of the phenyl ringTo modulate electronic properties and hydrogen bonding capacity. nih.gov

Exploration of Novel Biological Targets and Cellular Pathways

The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a diverse array of biological targets. researchgate.netnih.gov Derivatives have shown potential as kinase inhibitors, antimicrobial agents, and modulators of various enzymes. nih.govresearchgate.net Similarly, the urea moiety is a key feature in many kinase inhibitors.

Future research should focus on screening this compound and its optimized derivatives against a broad panel of biological targets to uncover novel therapeutic applications.

Potential Target Classes for Investigation:

Kinases: Many benzimidazole-containing compounds inhibit protein kinases, which are crucial in cancer and inflammatory diseases. scirp.org Screening against a comprehensive kinase panel could identify specific targets.

Enzymes: Benzimidazole derivatives have been reported to inhibit enzymes like urease and cyclooxygenase (COX). nih.govnih.gov

Microbial Targets: The benzimidazole scaffold is present in numerous antifungal and anthelmintic drugs. nih.gov Its potential against bacterial targets, including DNA gyrase, is also an area for exploration. researchgate.net

G-protein Coupled Receptors (GPCRs): Given the structural diversity of benzimidazole derivatives, their potential to modulate GPCRs, a large family of drug targets, warrants investigation.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the compound's biological effects, a multi-omics approach is essential. nashbio.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the cellular pathways modulated by the compound. nih.gov

A Multi-Omics Strategy Could Involve:

Transcriptomics (RNA-seq): To identify genes that are up- or down-regulated in response to compound treatment, revealing affected signaling pathways.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the functional consequences of altered gene expression. maastrichtuniversity.nl

Metabolomics: To measure changes in the levels of endogenous metabolites, offering a snapshot of the metabolic state of the cell upon compound exposure. nashbio.com

Integrating these datasets can help to construct comprehensive molecular networks, identify novel drug targets, and uncover potential mechanisms of action or off-target effects. biomedgrid.com

Development of Advanced In Vitro and In Vivo Research Models for Deeper Mechanistic Study

To move beyond simple cell-based assays, the development and use of more physiologically relevant research models are critical for a deeper mechanistic understanding. mdpi.com

Advanced Models for Future Research:

3D Cell Cultures (Spheroids and Organoids): These models more accurately mimic the complex three-dimensional architecture and cell-cell interactions of native tissues compared to traditional 2D cell cultures. nih.gov They are valuable for assessing compound efficacy and toxicity in a more realistic microenvironment. nih.gov

Organ-on-a-Chip Technology: Microfluidic devices that simulate the physiology of human organs offer a platform for studying pharmacokinetics and pharmacodynamics in a controlled setting, potentially reducing the reliance on animal models. researchgate.net

Patient-Derived Xenografts (PDX): For potential anticancer applications, PDX models, where patient tumor tissue is implanted into immunodeficient mice, provide a robust platform for evaluating therapeutic efficacy in a model that retains the heterogeneity of the original tumor.

The adoption of these advanced models can provide more predictive data on the compound's behavior in a complex biological system. nih.gov

Addressing Gaps in Mechanistic Understanding and Predictive Modeling

A significant gap in the current understanding of this compound is its precise mechanism of action. Future research must address this through a combination of experimental and computational approaches.

Key Unaddressed Questions:

What is the primary molecular target of the compound?

What are the key structural determinants for its biological activity?

How does the compound's structure relate to its absorption, distribution, metabolism, and excretion (ADME) properties?

Table 2: Approaches to Address Mechanistic Gaps

Research QuestionProposed ApproachDesired Outcome
Identification of Primary TargetAffinity chromatography, thermal shift assays, computational docking. scirp.orgValidation of the direct molecular target(s).
Structure-Activity Relationship (SAR)Synthesis of a focused library of analogs and systematic biological evaluation. nih.govA clear understanding of how specific structural features contribute to activity.
Predictive ModelingDevelopment of Quantitative Structure-Activity Relationship (QSAR) models; molecular dynamics simulations. biorxiv.orgIn silico tools to predict the activity of novel derivatives and to understand binding dynamics.

By systematically addressing these questions, a comprehensive profile of this compound can be developed, paving the way for its potential optimization and application as a therapeutic agent or a chemical probe for biological research. The hydrolytic stability of the phenylurea linkage under acidic and basic conditions should also be characterized to understand its biopharmaceutical properties. researchgate.netresearchgate.net

Q & A

Q. What are the common synthetic routes for 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea, and what analytical techniques validate its purity?

Methodological Answer: The synthesis typically involves:

  • Step 1: Condensation of 2-(1H-benzimidazol-2-yl)ethylamine with phenyl isocyanate under anhydrous conditions, using a solvent like dimethylformamide (DMF) and a catalyst such as triethylamine.
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
    Validation Techniques:
  • HPLC (High-Performance Liquid Chromatography) to assess purity (>95%).
  • NMR Spectroscopy (¹H and ¹³C) to confirm the urea linkage and benzimidazole integration .
  • Mass Spectrometry (MS) for molecular weight verification (expected m/z: 320.36 g/mol).

Q. How is the compound’s structural stability evaluated under varying pH conditions?

Methodological Answer:

  • Experimental Design: Dissolve the compound in buffers (pH 2–12) and incubate at 37°C for 24–72 hours.
  • Analysis: Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for intact benzimidazole) and HPLC to quantify residual compound. Stability is often pH-dependent, with higher degradation in acidic conditions due to urea bond hydrolysis .

Q. What in vitro assays are used to screen its antimicrobial activity?

Methodological Answer:

  • Broth Microdilution Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.
  • Endpoint: Minimum Inhibitory Concentration (MIC) determined after 18–24 hours. Positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) are critical to rule out artifacts .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological targets?

Methodological Answer:

  • Reaction Pathway Prediction: Use density functional theory (DFT) to model transition states and identify energy barriers for urea bond formation. Software like Gaussian or ORCA is employed .
  • Target Prediction: Apply molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB). The benzimidazole moiety shows affinity for kinase domains (e.g., EGFR), suggesting anticancer potential .

Q. How do structural modifications (e.g., substituents on benzimidazole) affect bioactivity?

Methodological Answer:

  • SAR Study Design: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzimidazole ring.
  • Evaluation: Compare IC₅₀ values in cytotoxicity assays (e.g., MTT on HeLa cells). Meta-substitutions often enhance solubility and target engagement .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

  • Hypothesis Testing: Variability may arise from differential expression of target proteins (e.g., tubulin in cancer cells). Validate via Western blotting or qPCR .
  • Experimental Controls: Include isogenic cell lines (wild-type vs. knockout) to isolate mechanism-specific effects .

Q. How is the compound’s pharmacokinetic profile modeled in preclinical studies?

Methodological Answer:

  • In Silico ADMET Prediction: Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions.
  • In Vivo Testing: Administer to rodents (IV/oral) and collect plasma samples for LC-MS/MS analysis . Key parameters: half-life (t₁/₂), bioavailability (F), and volume of distribution (Vd) .

Q. What advanced characterization techniques elucidate solid-state interactions?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Resolve 3D structure and hydrogen-bonding networks (e.g., urea N-H∙∙∙O interactions).
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .

Q. How can cross-disciplinary approaches enhance its application in drug discovery?

Methodological Answer:

  • Hybrid Workflows: Integrate chemoinformatics (e.g., PubChem data mining) with high-throughput screening (HTS) to identify synergistic combinations (e.g., with cisplatin in cancer therapy).
  • AI-Driven Optimization: Train neural networks on synthetic yield data to recommend solvent/catalyst combinations .

Q. What ethical considerations arise during pharmacological testing?

Methodological Answer:

  • In Vivo Compliance: Follow ARRIVE guidelines for animal studies, including sample size justification and humane endpoints.
  • Regulatory Alignment: Preclinical data must adhere to OECD/ICH standards before IND (Investigational New Drug) submission .

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